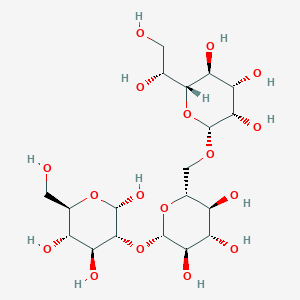
2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose, also known as HM-7, is a cyclic trisaccharide that has been found to exhibit various biological activities. It was first isolated from the culture broth of Streptomyces sp. MK730-62F1 in 1997. Since then, several studies have been conducted to explore its synthesis, mechanism of action, and potential applications in scientific research.
Wissenschaftliche Forschungsanwendungen
2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose has been found to exhibit various biological activities, including antibacterial, antifungal, and antitumor activities. It has also been reported to inhibit the activity of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds. These properties make 2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose a potential candidate for the development of new antibiotics, antifungal agents, and anticancer drugs.
Wirkmechanismus
The mechanism of action of 2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose is not fully understood. However, it has been suggested that its antibacterial and antifungal activities are due to its ability to inhibit the synthesis of cell wall components, such as peptidoglycan and chitin. Its antitumor activity, on the other hand, is thought to be related to its ability to induce apoptosis, or programmed cell death, in cancer cells.
Biochemische Und Physiologische Effekte
2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose has been found to exhibit low toxicity in vitro and in vivo. It has also been reported to have a low inhibitory effect on human glycosidases, which suggests that it may have minimal impact on normal human physiology.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose in lab experiments is its ability to inhibit the activity of glycosidases. This property makes it a useful tool for studying the role of glycosidases in various biological processes. However, one of the limitations is its low solubility in water, which may affect its bioavailability and limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on 2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose. One potential direction is the development of new antibiotics and antifungal agents based on its structure and biological activity. Another direction is the exploration of its potential as an anticancer drug. Additionally, further studies are needed to fully understand its mechanism of action and its impact on human physiology.
In conclusion, 2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose, or 2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose, is a cyclic trisaccharide with various biological activities. Its synthesis, mechanism of action, and potential applications in scientific research have been explored in several studies. Further research is needed to fully understand its potential as a therapeutic agent and its impact on human physiology.
Synthesemethoden
The synthesis of 2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose involves the condensation of three monosaccharides, namely glucose, mannose, and heptose. Several synthetic approaches have been reported in the literature, including chemical synthesis and enzymatic synthesis. The chemical synthesis involves the use of protecting groups and coupling reagents to connect the three monosaccharides. The enzymatic synthesis, on the other hand, utilizes glycosyltransferases to catalyze the formation of glycosidic bonds between the monosaccharides.
Eigenschaften
CAS-Nummer |
144260-91-3 |
|---|---|
Produktname |
2-O-(6-O-glycero-manno-Heptopyranosyl-glucopyranosyl)glucopyranose |
Molekularformel |
C19H34O17 |
Molekulargewicht |
534.5 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-3-[(2S,3R,4S,5S,6R)-6-[[(2R,3S,4S,5S,6R)-6-[(1R)-1,2-dihydroxyethyl]-3,4,5-trihydroxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,4,5-triol |
InChI |
InChI=1S/C19H34O17/c20-1-4(22)15-12(28)10(26)13(29)18(35-15)32-3-6-8(24)9(25)14(30)19(34-6)36-16-11(27)7(23)5(2-21)33-17(16)31/h4-31H,1-3H2/t4-,5-,6-,7-,8-,9+,10+,11+,12+,13+,14-,15-,16-,17+,18-,19+/m1/s1 |
InChI-Schlüssel |
PDGFSQZYNQUVRS-KQKUXOGQSA-N |
Isomerische SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO[C@H]3[C@H]([C@H]([C@@H]([C@H](O3)[C@@H](CO)O)O)O)O)O)O)O)O)O)O |
SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)COC3C(C(C(C(O3)C(CO)O)O)O)O)O)O)O)O)O)O |
Kanonische SMILES |
C(C1C(C(C(C(O1)O)OC2C(C(C(C(O2)COC3C(C(C(C(O3)C(CO)O)O)O)O)O)O)O)O)O)O |
Andere CAS-Nummern |
144260-91-3 |
Synonyme |
2-O-(6-O-glycero-manno-heptopyranosyl-glucopyranosyl)glucopyranose 2-O-(6-O-glycero-manno-heptopyranosyl-glucopyranosyl)glucopyranose, (alpha-D-manno-alpha-D-gluco-beta-D-gluco)-isomer 2-O-(6-O-glycero-manno-heptopyranosyl-glucopyranosyl)glucopyranose, (beta-D-manno-alpha-D-gluco-alpha-D-gluco)-isomer 2-O-(6-O-glycero-manno-heptopyranosyl-glucopyranosyl)glucopyranose, (beta-D-manno-alpha-D-gluco-beta-D-gluco)-isomer 2-O-(6-O-L-glycero-alpha-D-manno-heptopyranosyl-alpha-D-glucopyranosyl)-alpha-D-glucopyranose MHGG |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



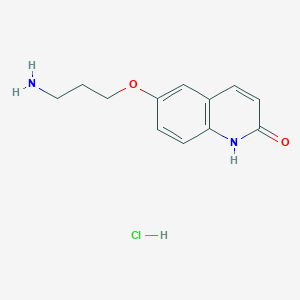
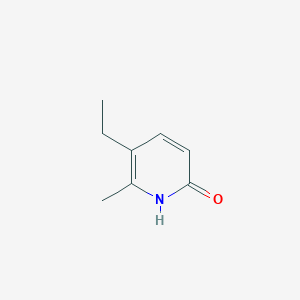
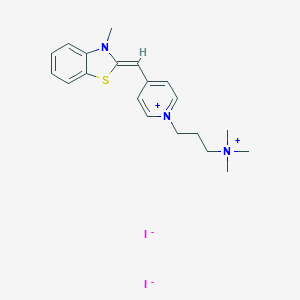
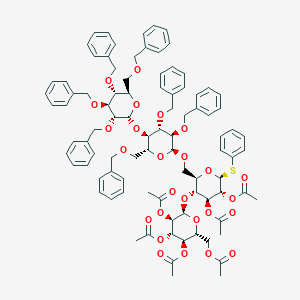
![N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide](/img/structure/B114517.png)
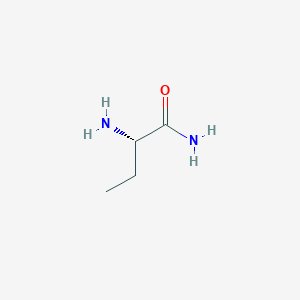
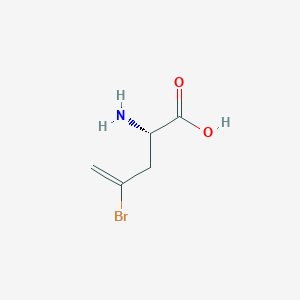
![4-Methoxy-benzo[b]thiophene-2-carboxylic acid methyl ester](/img/structure/B114530.png)
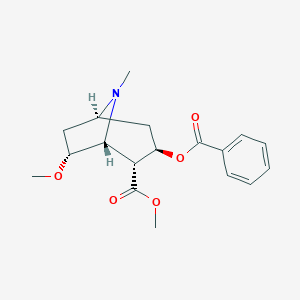

![2,6-Bis[(2-hydroxyethyl)amino]toluene](/img/structure/B114538.png)
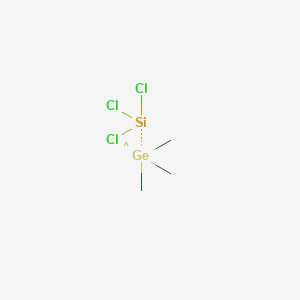
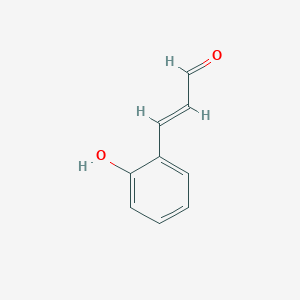
![1-Amino-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B114549.png)